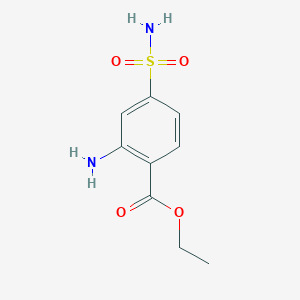

Ethyl 2-amino-4-sulfamoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-sulfamoylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄S It is a derivative of benzoic acid and contains an amino group, a sulfamoyl group, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-4-hydroxybenzoic acid as the starting material.

Reaction Steps:

Sulfamoylation: The hydroxyl group of 2-amino-4-hydroxybenzoic acid is converted to a sulfamoyl group using sulfamoyl chloride in the presence of a base.

Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester derivative.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and various amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Amines and their derivatives.

Substitution Products: Sulfonamides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Ethyl 2-amino-4-sulfamoylbenzoate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. A study on related compounds showed promising results against Bacillus subtilis and Aspergillus niger, suggesting potential for development as antimicrobial agents .

2. Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. These compounds have shown cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. The mechanism involves the induction of apoptosis in cancer cells, making them candidates for further development in cancer therapy .

3. Carbonic Anhydrase Inhibition

The compound has been investigated as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression. Inhibition of CA activity can lead to therapeutic effects in conditions such as edema and certain cancers .

Environmental Applications

1. Herbicide Degradation

this compound is a degradation product of chlorimuron-ethyl, a sulfonylurea herbicide. Studies have demonstrated that specific microbial strains can effectively degrade chlorimuron-ethyl into this compound, highlighting its role in bioremediation efforts to mitigate environmental contamination caused by herbicides .

Agricultural Applications

1. Pesticide Intermediate

The compound serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its structural properties allow it to be modified into various derivatives that enhance the efficacy of pest control agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

-

Antimicrobial Study:

A study conducted on a series of sulfonamide derivatives demonstrated that this compound derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains. The results indicated that compounds with nitro and amino substituents exhibited enhanced antimicrobial activity. -

Anticancer Evaluation:

A set of experiments evaluated the cytotoxicity of sulfonamide derivatives on human cancer cell lines. This compound was part of the tested compounds, revealing significant apoptotic effects, particularly against breast and colon cancer cell lines. -

Environmental Impact Assessment:

Research on microbial degradation pathways identified this compound as a significant metabolite in the breakdown of chlorimuron-ethyl by specific bacterial strains, emphasizing its importance in environmental detoxification processes.

Mecanismo De Acción

The mechanism by which Ethyl 2-amino-4-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The sulfamoyl group can interact with enzymes and receptors in biological systems.

Pathways Involved: The compound may affect metabolic pathways and signaling processes in cells.

Comparación Con Compuestos Similares

Ethyl 2-amino-4-hydroxybenzoate: Similar structure but lacks the sulfamoyl group.

Ethyl 2-amino-4-sulfanylbenzoate: Similar structure but contains a sulfanyl group instead of a sulfamoyl group.

Uniqueness: Ethyl 2-amino-4-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts different chemical and biological properties compared to similar compounds.

Propiedades

IUPAC Name |

ethyl 2-amino-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-4-3-6(5-8(7)10)16(11,13)14/h3-5H,2,10H2,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCDBZPBIWSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.